molecular formula C18H18N4S B5743614 4-{4-ALLYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

4-{4-ALLYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

Cat. No.: B5743614
M. Wt: 322.4 g/mol
InChI Key: AVAQAMUFKNXDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-Allyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-allyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate compound with 2-methylbenzyl mercaptan under basic conditions.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a condensation reaction with a suitable pyridine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The allyl group and the pyridine ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar activities, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets could be investigated for therapeutic uses, such as anticancer or antiviral agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific applications, such as polymer synthesis or organic electronics.

Mechanism of Action

The mechanism of action of 4-{4-allyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could play a role in its mechanism of action. Additionally, the sulfanyl group may participate in redox reactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{4-Allyl-5-[(3-fluoro-4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine: This compound features a similar structure but with a fluorine atom, which may alter its chemical and biological properties.

    2-{[4-Allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-pyridinyl)acetamide: Another related compound with an acetamide group, potentially offering different reactivity and applications.

Uniqueness

The uniqueness of 4-{4-allyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine lies in its specific combination of functional groups and ring systems

Properties

IUPAC Name

4-[5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-3-12-22-17(15-8-10-19-11-9-15)20-21-18(22)23-13-16-7-5-4-6-14(16)2/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAQAMUFKNXDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.